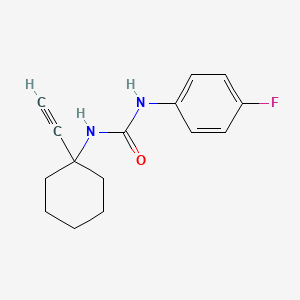

N-(1-ethynylcyclohexyl)-N'-(4-fluorophenyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-ethynylcyclohexyl)-N'-(4-fluorophenyl)urea belongs to a class of organic compounds known as N,N'-disubstituted ureas. These compounds have been explored for various applications, including their roles as inhibitors, in the synthesis of pharmaceuticals, and in material science due to their unique chemical and physical properties.

Synthesis Analysis

Synthesis of N,N'-disubstituted ureas often involves the reaction of isocyanates with amines or anilines. For example, N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas have been synthesized by reacting 1-isocyanatoadamantan-4-one with fluoro- and chlorosubstituted anilines, yielding products promising as human soluble epoxide hydrolase inhibitors (Danilov et al., 2020). Additionally, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas from carboxylic acids (Thalluri et al., 2014).

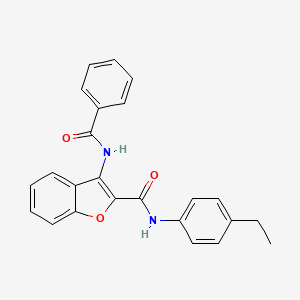

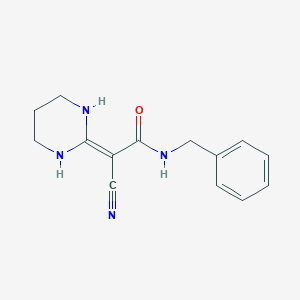

Molecular Structure Analysis

The molecular structure of N,N'-disubstituted ureas can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography. The structural analysis reveals details about the conformation, bond lengths, and angles, which are crucial for understanding the chemical reactivity and properties of these compounds. For instance, the crystal structure analysis of N,N'-bis(4-fluorophenyl)urea indicates that benzene rings can be twisted from each other, affecting the compound's physical and chemical characteristics (Loh et al., 2010).

Chemical Reactions and Properties

N,N'-disubstituted ureas participate in various chemical reactions, including lithiation, complexation, and association with other molecules. These reactions can significantly alter their properties and lead to the formation of new compounds with potential applications in different fields. For example, directed lithiation of N,N-dimethylurea derivatives allows for functionalization at specific sites, enabling the synthesis of complex organic molecules (Smith et al., 2013).

科学的研究の応用

Antifungal Properties

N-(1-ethynylcyclohexyl)-N'-(4-fluorophenyl)urea derivatives demonstrate significant antifungal properties. For instance, compounds like N(1)- and N(3)-(4-fluorophenyl) ureas, when subjected to cyclocondensation with specific reagents, produce compounds that have exhibited fungitoxic action against pathogens like A. niger and F. oxyporum. The effectiveness of these compounds aligns closely with their structural features, indicating a strong correlation between chemical structure and antifungal potency (Mishra, Singh, & Wahab, 2000).

Herbicide Development

Certain fluorophenyl urea compounds have been identified as selective herbicides, particularly for grain sorghum. Analogs of compounds like N-cyclopropyl-N'-(2-fluorophenyl) urea have been assessed through assays on isolated chloroplasts to understand their herbicidal activity, revealing notable effectiveness in inhibiting photosynthetic electron transport and competing for atrazine binding sites (Gardner, Pilgram, Brown, & Bozarth, 1985).

Fluorescence Probing

Urea derivatives, such as N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, showcase pronounced solvatochromism in their fluorescence properties. These properties allow the detection of analytes with high acceptor numbers and analytes that form strong hydrogen bonds, such as alcohols, carboxylic acids, and fluoride ions, offering potential applications in chemical sensing and environmental monitoring (Bohne, Ihmels, Waidelich, & Chang Yihwa, 2005).

特性

IUPAC Name |

1-(1-ethynylcyclohexyl)-3-(4-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O/c1-2-15(10-4-3-5-11-15)18-14(19)17-13-8-6-12(16)7-9-13/h1,6-9H,3-5,10-11H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOUNIGGXHXBIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)NC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)

![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)

![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)